molecular formula C11H12F3N3S B11729098 {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine

Cat. No.: B11729098
M. Wt: 275.30 g/mol
InChI Key: PRXPAHPDIYEZIT-UHFFFAOYSA-N
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Description

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The thiophene ring is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazole derivatives, and various substituted pyrazole and thiophene compounds.

Scientific Research Applications

Chemistry

In chemistry, {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery, particularly in the development of inhibitors or modulators of specific biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine: Lacks the thiophene ring, which may result in different chemical and biological properties.

    [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl[(phenyl)methyl]amine:

Uniqueness

The presence of both the trifluoromethyl group and the thiophene ring in {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine imparts unique chemical and biological properties. This combination allows for a diverse range of reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H12F3N3S

Molecular Weight

275.30 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C11H12F3N3S/c1-17-8(5-10(16-17)11(12,13)14)6-15-7-9-3-2-4-18-9/h2-5,15H,6-7H2,1H3

InChI Key

PRXPAHPDIYEZIT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CNCC2=CC=CS2

Origin of Product

United States

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